molecular formula C9H12N2O2 B13339980 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B13339980
M. Wt: 180.20 g/mol
InChI Key: FXBNEQBFDRQNEN-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the desired pyrazole derivative . Another approach includes the hydrogenation of pyrazolo[1,5-a]pyridines, followed by functionalization at the C(3) position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-efficient methods. The use of NH-pyrazole carbonic acids as key intermediates has been demonstrated to be effective for multigram scale synthesis

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Catalytic hydrogenation can be used to reduce double bonds within the compound.

    Substitution: Various substituents can be introduced at different positions of the pyrazole and pyridine rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fused heterocycles, such as:

Uniqueness

What sets 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid apart is its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-10-11-3-2-7(9(12)13)4-8(6)11/h5,7H,2-4H2,1H3,(H,12,13)

InChI Key

FXBNEQBFDRQNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCN2N=C1)C(=O)O

Origin of Product

United States

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